Quinupristin is a semi-synthetic derivative of pristinamycin IA, a naturally occurring streptogramin antibiotic. [] It is classified as a group B streptogramin, distinguished by its chemical structure and mechanism of action. [] Quinupristin is primarily used in scientific research to investigate ribosome-streptogramin interactions and bacterial resistance mechanisms. []
Quinupristin originates from the natural product pristinamycin, which is produced by the bacterium Streptomyces pristinaespiralis. It belongs to the macrolide-lincosamide-streptogramin class of antibiotics. The compound is classified as an antibiotic agent with a specific focus on gram-positive bacterial infections.
The synthesis of quinupristin involves several chemical modifications of pristinamycin IA. The process typically requires multiple steps and is conducted in specialized facilities. Key parameters in the synthesis include:
The final product is a water-soluble derivative that can be administered intravenously, as oral absorption is minimal.
Quinupristin has a complex molecular structure characterized by its large size and multiple functional groups.
The structure consists of a cyclic lactone ring and multiple sugar moieties that contribute to its antibacterial activity. The binding sites on the bacterial ribosome are critical for its mechanism of action, where it interferes with protein synthesis.
Quinupristin participates in various chemical reactions primarily related to its interaction with bacterial ribosomes:
The drug's activity can be affected by factors such as pH and temperature, which influence its stability and binding efficacy.
Quinupristin exerts its antibacterial effects by inhibiting protein synthesis in bacteria through several key actions:
This mechanism highlights the importance of ribosomal structure and function in antibiotic action.
Quinupristin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and administration protocols.
Quinupristin is primarily utilized in clinical settings for:
The ongoing research into quinupristin's effectiveness against emerging resistant strains underscores its importance in modern antimicrobial therapy.
The foundational discovery of pristinamycin antibiotics occurred in the mid-20th century through the isolation of bioactive compounds from Streptomyces pristinaespiralis, a soil-derived actinomycete. This bacterium produced two distinct but complementary macromolecular complexes: pristinamycin I (later classified as streptogramin B) and pristinamycin II (streptogramin A). Initial characterization revealed that pristinamycin I consisted of multiple structurally similar compounds (IA, IB, and IC) featuring a macrocyclic hexadepsipeptide core with an unsaturated lactone ring, while pristinamycin II compounds (IIA and IIB) possessed a polyunsaturated macrocyclic lactone peptolide structure [3] [5]. These natural products exhibited modest bacteriostatic activity individually but demonstrated remarkable synergistic bactericidal effects when combined against Gram-positive pathogens, including penicillin-resistant staphylococci [1] [3].
Early pharmacological studies identified significant limitations that hindered the clinical development of natural pristinamycins. Both components exhibited extremely poor water solubility, making parenteral formulation impossible, and demonstrated negligible oral bioavailability in animal models [1] [5]. Chemical characterization efforts focused on identifying modifiable functional groups that could enhance solubility while preserving antimicrobial activity. Researchers at Rhône-Poulenc specifically investigated the dehydroproline moiety within pristinamycin IIA and the oxazinone ring of pristinamycin IA as potential sites for chemical modification [5]. These structure-activity relationship studies established that strategic alterations to these regions could dramatically improve water solubility without compromising the compounds' ribosomal binding affinity or synergistic potential [3] [5].
The development pathway from early streptogramins to quinupristin represents a deliberate evolution in antibiotic design driven by pharmacological limitations and emerging resistance challenges. Virginiamycin, a naturally occurring streptogramin complex used extensively in veterinary medicine and agriculture since the 1970s, provided critical insights into resistance mechanisms that would later inform human pharmaceutical development [9]. This agricultural streptogramin consists of virginiamycin S (streptogramin A) and virginiamycin M₁ (streptogramin B), structurally analogous to pristinamycins but differing in specific side chains and methylation patterns [9]. Widespread veterinary application selected for resistance determinants in Enterococcus faecium that demonstrated cross-resistance to human streptogramins under development, highlighting the need for structural innovations [3] [9].
The chemical transformation from natural pristinamycins to semisynthetic quinupristin and dalfopristin involved sophisticated medicinal chemistry approaches. For dalfopristin (derived from pristinamycin IIA), researchers exploited the reactivity of the conjugated diene system in the dehydroproline ring. Through stereoselective Michael addition, they incorporated a diethylaminoethylthiol side chain, significantly enhancing water solubility while maintaining ribosomal target affinity [5]. Subsequent oxidation yielded the sulfone derivative, further improving stability and antibacterial potency. Quinupristin originated from pristinamycin IA through modification of the nitrogen within the oxazinone ring, introducing a secondary amine with enhanced hydrophilicity [3] [5]. The optimized 30:70 (w/w) ratio of quinupristin to dalfopristin (marketed as Synercid) was determined through extensive in vitro synergy studies against resistant enterococci and staphylococci [1] [4].
Table 1: Evolutionary Development of Key Streptogramin Compounds
Compound | Classification | Source/Development | Key Structural Features | Primary Applications |
---|---|---|---|---|
Virginiamycin | Natural Streptogramin | Streptomyces virginiae | Virginiamycin M₁ (Group B), Virginiamycin S (Group A) | Veterinary growth promoter (historical) |
Pristinamycin | Natural Streptogramin | Streptomyces pristinaespiralis | Pristinamycin IA (Group B), Pristinamycin IIA (Group A) | Topical human use (limited markets) |
Quinupristin | Semisynthetic Streptogramin B | Derived from Pristinamycin IA | Modified oxazinone nitrogen with hydrophilic side chain | Human medicine (combination therapy) |
Dalfopristin | Semisynthetic Streptogramin A | Derived from Pristinamycin IIA | Michael adduct with diethylaminoethylthiol sulfone | Human medicine (combination therapy) |
Synercid® | Streptogramin Combination | Semisynthetic derivatives | 30:70 ratio of quinupristin:dalfopristin | Intravenous treatment of resistant Gram-positive infections |
The molecular mechanism underlying the synergistic activity involves sequential ribosomal targeting. Dalfopristin (group A streptogramin) first binds the 50S ribosomal subunit near the peptidyl transferase center, inducing a conformational change that creates a high-affinity binding site for quinupristin (group B streptogramin) [1] [5]. This cooperative binding inhibits protein synthesis at two distinct stages: dalfopristin blocks early peptide chain formation by preventing substrate attachment to donor and acceptor sites, while quinupristin prevents peptide chain extension and promotes premature release of incomplete polypeptides [1] [3]. The combination results in irreversible ribosomal inhibition, converting the bacteriostatic activity of individual components into potent bactericidal activity against many susceptible organisms [3] [4].
The regulatory pathway for the quinupristin-dalfopristin combination reflected the urgent medical need for agents effective against multidrug-resistant Gram-positive pathogens, particularly vancomycin-resistant Enterococcus faecium (VREF). The United States Food and Drug Administration granted approval in September 1999 under the brand name Synercid®, based on compelling efficacy data from emergency-use protocols and noncomparative trials involving patients with life-threatening VREF infections [1] [6]. This approval specifically sanctioned its use for two critical indications: (1) complicated skin and skin structure infections caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes, and (2) serious or life-threatening bacteremia associated with vancomycin-resistant Enterococcus faecium [1] [6]. Notably, the approval excluded Enterococcus faecalis infections due to intrinsic resistance mediated by the lsa gene encoding an ABC transporter that actively exports the streptogramin components [3] [4].
The European Medicines Evaluation Agency (EMEA) granted market authorization in 1999, with similar indications but additional requirements for post-marketing surveillance of resistance development. The manufacturing complexity significantly impacted regulatory timelines, as production required a sophisticated multi-step process spanning four specialized facilities worldwide with a total synthesis duration of approximately nine months [1] [5]. Regulatory submissions included detailed characterization of the active components using advanced analytical methods. A validated high-performance liquid chromatography-mass spectrometry method enabled precise determination of the 30:70 ratio in the final drug product, with multiple reaction monitoring transitions at m/z 1023.05→134.34 for quinupristin and m/z 691.87→166.26 for dalfopristin [8]. This analytical rigor ensured batch consistency despite the compound's structural complexity.
Table 2: Key Regulatory Milestones for Quinupristin-Dalfopristin
Date | Agency/Action | Significance | Supporting Evidence |
---|---|---|---|
Q2 1998 | Initial FDA Approval (documented in [1]) | First regulatory approval for vancomycin-resistant Enterococcus faecium infections | Compassionate-use data and manufacturing validation |
September 1999 | Formal FDA Label Approval (cited in [6]) | Commercial marketing authorization | Noncomparative trials in VREF bacteremia (n=396) |
1999 | European Medicines Agency Approval | Access to European markets | Similar efficacy requirements as FDA with resistance monitoring |
Pre-1998 | Emergency Use Protocols (compassionate use) | Early access for life-threatening infections | Individual investigational protocols documented in [1] |
Post-1999 | Manufacturing Process Validation | Ensured consistent 30:70 ratio in commercial product | HPLC-MS/MS quantification methodology [8] |
The regulatory review process paid particular attention to potential cross-resistance with veterinary streptogramins. Resistance surveillance data demonstrated that constitutive expression of the erm genes (encoding ribosomal methylases) conferred resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype), significantly reducing quinupristin activity [3] [4]. Additionally, enzymatic inactivation mechanisms including vat genes (encoding acetyltransferases that inactivate group A streptogramins) and vgb genes (encoding lactonases that hydrolyze group B streptogramins) were carefully monitored due to their potential origin from agricultural streptogramin use [3] [9]. Regulatory approval thus included requirements for ongoing resistance surveillance programs to track potential resistance development in clinical isolates following widespread use [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7